(2E)-N-[4-(AZEPANE-1-SULFONYL)PHENYL]-3-(NAPHTHALEN-1-YL)PROP-2-ENAMIDE
Description
Properties
IUPAC Name |
(E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-naphthalen-1-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c28-25(17-12-21-10-7-9-20-8-3-4-11-24(20)21)26-22-13-15-23(16-14-22)31(29,30)27-18-5-1-2-6-19-27/h3-4,7-17H,1-2,5-6,18-19H2,(H,26,28)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVQKHPVMQOKLR-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-(AZEPANE-1-SULFONYL)PHENYL]-3-(NAPHTHALEN-1-YL)PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the azepane-1-sulfonyl chloride, which is then reacted with 4-aminophenyl to form the intermediate compound. This intermediate undergoes a coupling reaction with 3-(naphthalen-1-yl)prop-2-enamide under specific conditions, such as the presence of a base and a suitable solvent, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistency and scalability in production.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[4-(AZEPANE-1-SULFONYL)PHENYL]-3-(NAPHTHALEN-1-YL)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperatures and pressures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and reduced derivatives of the original compound.
Scientific Research Applications
The compound (2E)-N-[4-(azepane-1-sulfonyl)phenyl]-3-(naphthalen-1-yl)prop-2-enamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This article will explore its applications, including synthesis methods, biological activity, and its role in research.
Medicinal Chemistry
The compound's structure suggests potential therapeutic applications, particularly in targeting specific biological pathways. Compounds with similar structures have been investigated for their ability to modulate protein interactions, which is critical in drug design.
Case Studies
- Anticancer Activity: Research indicates that sulfonamide derivatives can inhibit tumor growth by interfering with enzyme activity involved in cell proliferation. The azepane moiety may enhance the compound's ability to penetrate cellular membranes, increasing its efficacy as an anticancer agent.
- Anti-inflammatory Properties: Compounds with similar sulfonyl groups have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. This could be a potential area for further exploration of this compound.
Biochemical Assays
The unique structural features of this compound make it suitable for use in biochemical assays designed to study protein-ligand interactions.
Applications
- Proteomics Research: The compound can be used to probe protein functions and interactions in complex biological systems. Its sulfonyl group may facilitate binding to amino acid residues within proteins, providing insights into molecular mechanisms of action.
Synthetic Chemistry
This compound serves as a versatile building block for synthesizing more complex molecules. Its synthetic routes can be optimized for the production of related compounds with varying biological activities.
Material Science
Beyond biological applications, compounds like this compound may find applications in the development of novel materials due to their unique electronic properties.
Potential Uses
- Conductive Polymers: Research into the electronic properties of such compounds could lead to advancements in organic electronics and conductive materials.
Mechanism of Action
The mechanism by which (2E)-N-[4-(AZEPANE-1-SULFONYL)PHENYL]-3-(NAPHTHALEN-1-YL)PROP-2-ENAMIDE exerts its effects involves interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The naphthalene moiety may intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Analogues and Differences
Physicochemical and Pharmacological Comparisons
Table 2: Physicochemical Properties
Pharmacological Insights (Limited Evidence):
- Target Compound : The naphthalene moiety may enhance binding to hydrophobic domains in proteins, while the azepane sulfonyl group could improve solubility compared to purely aromatic analogs .
- Phenyl Analog : Replacement of naphthalene with phenyl simplifies synthesis but may reduce binding affinity in targets requiring extended aromatic interactions .
Biological Activity
(2E)-N-[4-(Azepane-1-sulfonyl)phenyl]-3-(naphthalen-1-yl)prop-2-enamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O2S |
| Molecular Weight | 365.46 g/mol |
| IUPAC Name | This compound |
| InChI Key | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific protein targets. The sulfonamide group is known to form strong interactions with amino acid residues in proteins, which can lead to modulation of protein functions. This compound may act as an inhibitor or modulator of various enzymes and receptors involved in critical biological pathways.
Biological Activity
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Anticonvulsant Activity : Compounds related to azepane derivatives have shown promise in anticonvulsant activity, suggesting potential therapeutic applications in epilepsy treatment .
- Protein Kinase Inhibition : Azepane derivatives have been evaluated for their ability to inhibit protein kinases such as PKB-alpha and PKA, which are crucial in various signaling pathways related to cancer and metabolic diseases .
- Neurotransmitter Transport Inhibition : Similar compounds have been identified as inhibitors of glycine transporters (GlyT1), which are important for neurotransmission and could be targeted for treating neurological disorders .
Case Studies
Several studies have explored the biological effects of azepane-containing compounds:
- A study on the synthesis and evaluation of azepane derivatives found that modifications to the azepane ring significantly affected their potency as GlyT1 inhibitors, with some compounds exhibiting IC50 values as low as 37 nM .
- Another research focused on the structure-based optimization of azepane derivatives for PKB inhibition demonstrated that certain modifications led to enhanced binding affinity, indicating that this class of compounds could be valuable in drug development for cancer therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2E)-N-[4-(azepane-1-sulfonyl)phenyl]-3-(naphthalen-1-yl)prop-2-enamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a Claisen-Schmidt condensation between 4-(azepane-1-sulfonyl)benzaldehyde and naphthalene-1-acetamide. Key steps include:
- Step 1 : Activate the aldehyde group using acetic anhydride or catalytic acid.
- Step 2 : Perform base-mediated condensation (e.g., NaOH/ethanol) to form the α,β-unsaturated amide backbone.
- Step 3 : Optimize yield by controlling temperature (60–80°C) and reaction time (12–24 hours) .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity using HPLC (>95%) .
Q. How can the structure of this compound be unambiguously confirmed?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Assign peaks for the azepane sulfonyl group (δ 3.1–3.5 ppm for CH₂ groups) and naphthyl protons (δ 7.2–8.2 ppm aromatic signals) .
- X-ray crystallography : Refine crystal structures using SHELXL for bond-length validation (e.g., C=C double bond at ~1.34 Å) .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ matching theoretical mass (±1 Da) .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodology : Screen against kinase or protease targets due to the sulfonamide and acrylamide moieties:
- Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination .
- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HepG2) via MTT assay, noting EC₅₀ values >10 µM for prioritization .
Advanced Research Questions
Q. How can molecular docking studies predict binding modes to biological targets, and what validation is required?
- Methodology :
- Software : Use AutoDock Vina for docking simulations, applying Lamarckian genetic algorithms and scoring with the Vina force field .
- Target selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX) based on structural homology (PDB: 3IAI).
- Validation : Compare docking poses with experimental crystallographic data (RMSD <2.0 Å) or mutagenesis studies (e.g., K94A mutations disrupting binding) .
Q. How can contradictions in crystallographic refinement (e.g., disordered sulfonyl groups) be resolved?
- Methodology :
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.2 Å) datasets.
- Refinement : Apply SHELXL’s PART and SUMP instructions to model disorder, and validate with R₁ <5% and wR₂ <12% .
- Dynamic analysis : Perform Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O bonds stabilizing the azepane ring) .
Q. What strategies optimize the structure-activity relationship (SAR) for enhanced target selectivity?
- Methodology :
- Substituent variation : Synthesize analogs with modified azepane rings (e.g., 6-membered piperidine) or naphthyl replacements (e.g., anthracene).
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (sulfonyl O atoms) and hydrophobic regions (naphthyl group) using Schrödinger’s Phase .
- In vivo validation : Compare pharmacokinetics (e.g., AUC, t₁/₂) in rodent models to prioritize analogs with >2-fold improved bioavailability .
Q. How can conflicting bioactivity data (e.g., varying IC₅₀ across assays) be systematically addressed?
- Methodology :
- Assay standardization : Re-test compounds under uniform conditions (pH 7.4, 37°C) using a shared enzyme batch.
- Data normalization : Express activity as % inhibition relative to controls (e.g., 10 µM staurosporine) and apply Grubbs’ test to exclude outliers .
- Mechanistic studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐ, k𝒹) and resolve false positives from aggregation artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
